molecular formula C5H4ClNS B8638905 pyridin-2-yl sulfenyl chloride CAS No. 59089-57-5

pyridin-2-yl sulfenyl chloride

Cat. No.: B8638905
CAS No.: 59089-57-5
M. Wt: 145.61 g/mol
InChI Key: LPSGLVVLTUUMIZ-UHFFFAOYSA-N
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Description

Pyridin-2-yl sulfenyl chloride is a chemical compound that belongs to the class of sulfenyl chlorides It is characterized by the presence of a sulfenyl chloride group attached to the second position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-2-yl sulfenyl chloride can be synthesized through the reaction of di(pyridin-2-yl) disulfide with sulfuryl chloride. The reaction typically involves the use of an inert solvent such as chloroform and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-yl sulfenyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Addition: It reacts with alkenes and alkynes to form addition products.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfenyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Addition: The major products are typically sulfenylated alkenes or alkynes.

    Substitution Reactions: The products are pyridin-2-yl derivatives with the nucleophile replacing the sulfenyl chloride group.

Mechanism of Action

The mechanism of action of pyridin-2-yl sulfenyl chloride involves its reactivity as an electrophile. The sulfenyl chloride group can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties.

Comparison with Similar Compounds

Uniqueness: Pyridin-2-yl sulfenyl chloride is unique due to its specific reactivity profile, which allows for selective reactions in organic synthesis. Its ability to undergo both electrophilic addition and nucleophilic substitution makes it a versatile reagent in chemical research.

Properties

CAS No.

59089-57-5

Molecular Formula

C5H4ClNS

Molecular Weight

145.61 g/mol

IUPAC Name

pyridin-2-yl thiohypochlorite

InChI

InChI=1S/C5H4ClNS/c6-8-5-3-1-2-4-7-5/h1-4H

InChI Key

LPSGLVVLTUUMIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCl

Origin of Product

United States

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